3-Amino-4-bromo-6-chloropyridazine
Overview
Description
3-Amino-4-bromo-6-chloropyridazine is a heterocyclic compound with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol It is characterized by the presence of amino, bromo, and chloro substituents on a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-6-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-amino-6-chloropyridazine . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromo-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-4-bromo-6-chloropyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro groups on the pyridazine ring can form hydrogen bonds, halogen bonds, and other interactions with target molecules, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
- 3-Amino-4-bromo-6-fluoropyridazine
- 3-Amino-4-chloro-6-bromopyridazine
- 3-Amino-4-iodo-6-chloropyridazine
Comparison: 3-Amino-4-bromo-6-chloropyridazine is unique due to the specific combination of amino, bromo, and chloro substituents, which confer distinct reactivity and biological activity compared to its analogs. For instance, the presence of bromine and chlorine atoms can influence the compound’s electronic properties and its ability to participate in halogen bonding, making it a valuable scaffold for designing new molecules with desired properties .
Properties
IUPAC Name |
4-bromo-6-chloropyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWNGCSUSKHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621663 | |
Record name | 4-Bromo-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446273-59-2 | |
Record name | 4-Bromo-6-chloropyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-bromo-6-chloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-amino-4-bromo-6-chloropyridazine in the development of novel mTOR inhibitors?
A: this compound serves as a crucial starting material in the synthesis of imidazo[1,2-b]pyridazine derivatives. Researchers utilized this compound along with bromo-1-(N-Boc-piperidin-4-yl) acetaldehyde to create the imidazo[1,2-b]pyridazine core structure. [] This core was then further modified via Suzuki coupling reactions to introduce structural diversity and explore structure-activity relationships. The study successfully synthesized 16 novel compounds, highlighting the versatility of this compound as a building block for generating diverse chemical entities with potential anticancer activity. []
Q2: Can you elaborate on the structure-activity relationship (SAR) findings related to the imidazo[1,2-b]pyridazine derivatives and their mTOR inhibitory activity?
A: The study revealed valuable insights into the SAR of imidazo[1,2-b]pyridazines as mTOR inhibitors. The presence of a pyridyl group on the urea moiety was identified as a key structural feature for potent inhibitory activity. [] Furthermore, replacing a morpholino group with an (S)-3-methylmorpholino group led to enhanced inhibitory activity, suggesting that subtle stereochemical modifications can significantly impact potency. [] These findings provide a framework for further optimization and design of more potent and selective mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
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